molecular formula C11H18ClNO B3095925 [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride CAS No. 1269202-77-8

[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride

Cat. No.: B3095925
CAS No.: 1269202-77-8
M. Wt: 215.72
InChI Key: TZOSXZVESLGICV-UHFFFAOYSA-N
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Description

[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its phenoxyethyl and methylamine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the interactions of phenoxyethyl compounds with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethyl group allows for binding to hydrophobic pockets, while the methylamine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • [2-(2,6-Dimethylphenoxy)ethyl]amine
  • [2-(2,6-Dimethylphenoxy)ethyl]dimethylamine
  • [2-(2,6-Dimethylphenoxy)ethyl]ethylamine

Comparison:

  • [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability.
  • Compared to its analogs, it has a distinct balance of hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-5-4-6-10(2)11(9)13-8-7-12-3;/h4-6,12H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOSXZVESLGICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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